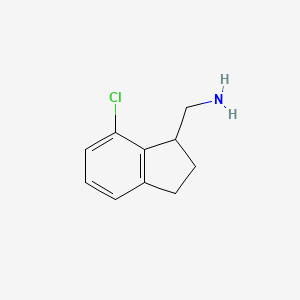
1,7-Dimethylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethylguanine is a methylated derivative of guanine, a purine nucleobase found in DNA and RNA. It is characterized by the addition of methyl groups at the 1 and 7 positions of the guanine molecule. This compound has a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dimethylguanine can be synthesized through the methylation of guanosine. The process involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing the glycosyl group to obtain the desired compound . The reaction conditions are typically mild, involving common methylating agents and hydrolysis under controlled conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, such as guanosine, are readily available and cost-effective. The process involves multiple steps, including methylation and hydrolysis, with a total yield of approximately 70% . The method is designed to be safe, reliable, and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanine compounds .
Applications De Recherche Scientifique
1,7-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and methylation processes.
Biology: The compound is studied for its role in RNA modifications and its potential impact on gene expression.
Medicine: Research explores its potential as a biomarker for certain diseases and its role in drug development.
Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 1,7-Dimethylguanine involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, influencing various biological pathways. The compound’s methyl groups play a crucial role in its binding affinity and specificity. It may also act as an inhibitor or modulator of certain enzymes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Dimethylguanine: Another methylated guanine derivative with methyl groups at the 7 and 9 positions.
1-Methylguanine: A simpler derivative with a single methyl group at the 1 position.
7-Methylguanine: A derivative with a methyl group at the 7 position.
Uniqueness
1,7-Dimethylguanine is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to other methylated guanine derivatives, it has distinct reactivity and binding characteristics, making it valuable in various research applications .
Propriétés
Numéro CAS |
26758-00-9 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-amino-1,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3,(H2,8,10) |
Clé InChI |
TUUZAYXHOVBKGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
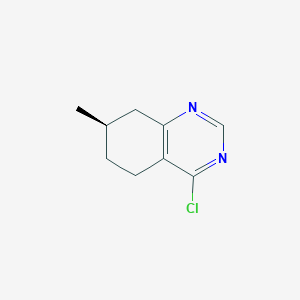
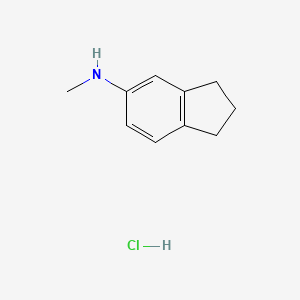
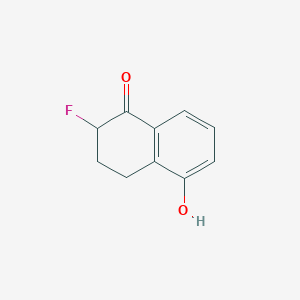
![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)

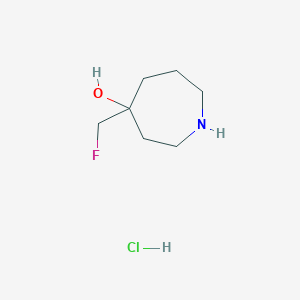
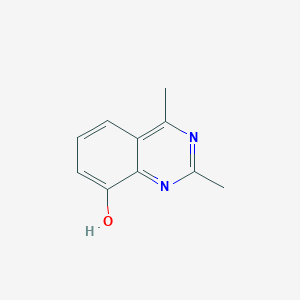

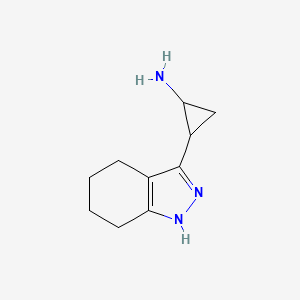
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)

![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
